molecular formula C11H7Cl2NO2 B1460932 Methyl 4,6-dichloroquinoline-2-carboxylate CAS No. 848501-96-2

Methyl 4,6-dichloroquinoline-2-carboxylate

Cat. No. B1460932
CAS RN: 848501-96-2
M. Wt: 256.08 g/mol
InChI Key: AHTTVCBWDAOWBI-UHFFFAOYSA-N
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Description

“Methyl 4,6-dichloroquinoline-2-carboxylate” is a chemical compound with the molecular formula C11H7Cl2NO2 . It has a molecular weight of 256.08 . The IUPAC name for this compound is methyl 4,6-dichloro-2-quinolinecarboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4,6-dichloroquinoline-2-carboxylate” is 1S/C11H7Cl2NO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3 . The canonical SMILES structure is COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)Cl .


Physical And Chemical Properties Analysis

“Methyl 4,6-dichloroquinoline-2-carboxylate” is a solid substance . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Novel Derivatives

Methyl 4,6-dichloroquinoline-2-carboxylate serves as a precursor in the synthesis of various chemical derivatives with potential antibacterial properties and other biological activities. For instance, ultrasound-promoted reactions involving substituted 2,4-dichloroquinolines have led to the creation of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives. These compounds exhibit moderate antibacterial activity against a range of Gram-positive and Gram-negative bacteria (Balaji et al., 2013). Additionally, regioselective synthesis methods have been developed to produce novel 2-chloroquinoline-based polyhydroquinoline derivatives with high regioselectivity, further showcasing the versatility of methyl 4,6-dichloroquinoline-2-carboxylate as a starting material (Rajesh et al., 2015).

Medicinal Chemistry Applications

In medicinal chemistry, methyl 4,6-dichloroquinoline-2-carboxylate has been utilized in the synthesis of compounds with antitumor, antihypoxic, and potential antiviral activities. For instance, synthesis pathways involving this compound have led to the creation of novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates, which demonstrated cytotoxicity against human breast cancer cell lines and potential as anticancer agents (Mphahlele et al., 2014). Another study utilized methyl 4,6-dichloroquinoline-2-carboxylate in the synthesis of methyl 1-(tert-butoxycarbonylmethoxy)isoquinoline-3-carboxylate, exploiting its properties for the synthesis of 1-alkoxyisoquinoline-3-carboxylic acids esters (Ture et al., 2011).

Advanced Organic Synthesis Techniques

Methyl 4,6-dichloroquinoline-2-carboxylate has also been a focal point in studies exploring advanced organic synthesis techniques. For example, acetonitrile-mediated synthesis methods have been developed for creating 2,4-dichloroquinolines and 2,4-dichloroquinazolines from 2-ethynylanilines and anthranilonitriles, respectively, showcasing the compound's utility in complex chemical reactions (Lee et al., 2006). Such studies highlight the broad applicability of methyl 4,6-dichloroquinoline-2-carboxylate in the field of organic chemistry and its potential for generating novel compounds with significant biological activities.

Safety and Hazards

The compound has been classified under GHS07 for safety . It has hazard statements H319-H335-H315, which indicate that it can cause serious eye irritation, may cause respiratory irritation, and may cause skin irritation . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

methyl 4,6-dichloroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)10-5-8(13)7-4-6(12)2-3-9(7)14-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTTVCBWDAOWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652216
Record name Methyl 4,6-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-dichloroquinoline-2-carboxylate

CAS RN

848501-96-2
Record name 2-Quinolinecarboxylic acid, 4,6-dichloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848501-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dichloroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6-dichloroquinoline-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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